molecular formula C15H17N3O3 B5267598 1-(2,4-Dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea

1-(2,4-Dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B5267598
M. Wt: 287.31 g/mol
InChI Key: AMFYSONCNNHDJS-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethoxyphenyl group and a pyridinylmethyl group attached to a urea moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of 2,4-dimethoxyaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to yield the desired urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound’s antimicrobial properties may result from its interaction with bacterial cell membranes or enzymes, leading to cell death.

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea can be compared with other urea derivatives and compounds containing similar functional groups. Some similar compounds include:

    1-(2,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea: Differing only in the position of the pyridine ring attachment, this compound may exhibit different chemical and biological properties.

    1-(2,4-Dimethoxyphenyl)-3-(pyridin-4-ylmethyl)urea: Another positional isomer, which may have distinct reactivity and applications.

    1-(2,4-Dimethoxyphenyl)-3-(pyridin-2-yl)urea: Lacking the methyl group on the pyridine ring, this compound may show variations in its chemical behavior and biological activity.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-12-6-7-13(14(9-12)21-2)18-15(19)17-10-11-5-3-4-8-16-11/h3-9H,10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFYSONCNNHDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823445
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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